2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Medicinal Chemistry Physicochemical Properties Drug Design

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 925634-46-4) is a heterocyclic primary amine characterized by a 4-chloro-3,5-dimethylpyrazole core linked to an ethanamine chain. With a molecular formula of C7H12ClN3 and a molecular weight of 173.64 g/mol, it belongs to the class of substituted pyrazoles widely employed as versatile building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
CAS No. 925634-46-4
Cat. No. B1309019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
CAS925634-46-4
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCN)C)Cl
InChIInChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3
InChIKeyPFJTZFXCKUWHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 925634-46-4): A Core Pyrazole Building Block with Defined Physicochemical and Reactivity Profile


2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 925634-46-4) is a heterocyclic primary amine characterized by a 4-chloro-3,5-dimethylpyrazole core linked to an ethanamine chain [1]. With a molecular formula of C7H12ClN3 and a molecular weight of 173.64 g/mol, it belongs to the class of substituted pyrazoles widely employed as versatile building blocks in medicinal chemistry and agrochemical research [2]. Its computed physicochemical properties include an XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 43.84 Ų, positioning it as a moderately lipophilic amine with favorable permeability characteristics [1]. The compound is commercially available from multiple reputable vendors in purities up to 98%, accompanied by established hazard classifications (GHS07) and handling guidelines .

Why Generic Substitution of 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Is Not Scientifically Sound


The pyrazole core is highly sensitive to substitution patterns; even minor changes in halogen identity, position, or alkyl groups drastically alter lipophilicity, electronic distribution, and subsequent reactivity [1]. Specifically, the 4-chloro-3,5-dimethyl motif confers a unique balance of electron-withdrawing and steric effects that cannot be replicated by the unsubstituted analog (62821-88-9) or the 4-chloro-only variant (777056-71-0). Computational data show that the 3,5-dimethyl groups increase steric bulk and lipophilicity relative to the non-methylated analog, while the 4-chloro substituent introduces a specific site for further functionalization (e.g., SNAr or cross-coupling) and modulates electronic properties differently than hydrogen, fluoro, or bromo alternatives [2]. Consequently, substituting this compound with a similar pyrazole derivative will alter the pharmacokinetic and pharmacodynamic properties of any derived lead compound, potentially invalidating SAR studies and necessitating full re-optimization [3]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (925634-46-4) Against Closest Analogs


Lipophilicity (LogP) Comparison: 4-Chloro-3,5-dimethyl Derivative vs. 3,5-Dimethyl Analog

The introduction of a 4-chloro substituent onto the 3,5-dimethylpyrazole scaffold increases lipophilicity by 0.65 LogP units compared to the non-halogenated analog. This alteration directly impacts membrane permeability and metabolic stability in drug discovery programs [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Chloro Substituent Enables Specific Cross-Coupling Reactions Unavailable to Non-Halogenated Analogs

The 4-chloro group on the pyrazole ring provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not possible with the non-halogenated 3,5-dimethyl analog [1]. This reactivity enables late-stage functionalization and diversification of molecular libraries.

Organic Synthesis Building Blocks Cross-Coupling

Commercial Availability and Purity: 98% Pure Material for Reproducible Biological Assays

The compound is routinely available from established chemical suppliers at a purity of 98% . This level of purity is essential for obtaining reliable and reproducible results in in vitro pharmacological assays, as impurities can confound activity measurements or cause false positives.

Procurement Quality Control Biological Assays

Optimal Scientific and Industrial Application Scenarios for 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (925634-46-4)


Medicinal Chemistry: CNS Penetrant Lead Optimization

Given its higher LogP (1.81) compared to the non-halogenated analog (1.16), this compound is preferentially selected as a core scaffold when designing CNS-active molecules requiring improved blood-brain barrier (BBB) permeability [1]. Its moderately increased lipophilicity, while maintaining a favorable TPSA (43.84 Ų), aligns with optimal CNS drug property space, making it a superior starting point for developing neurological disorder therapeutics compared to more polar pyrazole alternatives.

Chemical Biology: Synthesis of Diversified Probe Libraries via Cross-Coupling

The presence of the 4-chloro handle on the 3,5-dimethylpyrazole core enables efficient parallel synthesis of probe molecules via Suzuki-Miyaura or Buchwald-Hartwig amination [1]. This scenario is ideal for researchers seeking to rapidly explore structure-activity relationships (SAR) around the pyrazole 4-position without de novo scaffold synthesis, thereby expediting the identification of potent and selective tool compounds.

Pharmaceutical Process Development: Reliable Building Block Sourcing

For CROs and pharmaceutical companies scaling up synthetic routes, the availability of this compound at 98% purity from multiple reputable vendors ensures consistent quality and minimizes batch-to-batch variability [1]. This reliability is critical for process validation and reproducibility, reducing the risk of project delays associated with low-quality or variably pure starting materials.

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